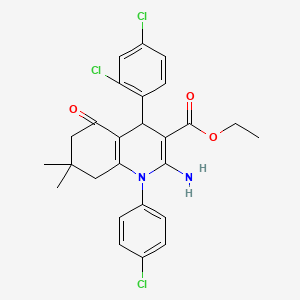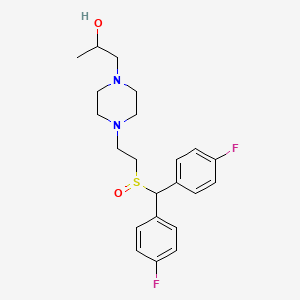
ERK1/2 inhibitor 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ERK1/2 inhibitor 10, also known as Compound 36c, is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are crucial components of the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival. This compound has shown promise in inhibiting the phosphorylation of downstream substrates such as p90RSK and c-Myc, leading to cell apoptosis and autophagy-related cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 10 involves multiple steps, including the preparation of pyrrolidine piperidine derivatives. These derivatives occupy both the ATP binding pocket and the allosteric pocket of ERK2. The synthetic route typically involves molecular docking, ensemble docking based on multiple receptor conformations, molecular dynamics simulations, and free energy calculations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the pyrrolidine piperidine derivatives, followed by purification and quality control processes to ensure the compound’s efficacy and safety.
Analyse Chemischer Reaktionen
Types of Reactions
ERK1/2 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the inhibitor’s structure, potentially altering its efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and efficacies.
Wissenschaftliche Forschungsanwendungen
ERK1/2 inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the MAPK pathway and its role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly those with mutations in the MAPK pathway
Industry: Utilized in the development of new anticancer drugs and other therapeutic agents.
Wirkmechanismus
ERK1/2 inhibitor 10 exerts its effects by inhibiting the catalytic activity of ERK1 and ERK2 and blocking their phosphorylation by MEK1/2. This dual mechanism prevents the activation of ERK1/2 and their subsequent nuclear translocation, thereby inhibiting the phosphorylation of downstream substrates such as p90RSK and c-Myc . This inhibition leads to cell cycle arrest, apoptosis, and autophagy-related cell death.
Vergleich Mit ähnlichen Verbindungen
ERK1/2 inhibitor 10 is unique compared to other similar compounds due to its dual mechanism of action. Similar compounds include:
SCH772984: A selective ERK1/2 inhibitor with a different binding mode.
GDC-0994: Another ERK1/2 inhibitor with distinct pharmacological properties.
JSI-1187: A novel ERK1/2 inhibitor with preclinical efficacy in tumor models with MAPK pathway mutations.
This compound stands out due to its ability to inhibit both the catalytic activity and phosphorylation of ERK1/2, leading to more durable pathway inhibition and enhanced suppression of ERK1/2-dependent gene expression .
Eigenschaften
Molekularformel |
C23H20ClN5O2S |
|---|---|
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
4-[5-chloro-2-[(2-methylpyridin-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-2-hydroxy-1-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H20ClN5O2S/c1-14-9-17(7-8-25-14)27-23-26-11-18(24)21(29-23)16-10-20(32-13-16)22(31)28-19(12-30)15-5-3-2-4-6-15/h2-11,13,19,30H,12H2,1H3,(H,28,31)(H,25,26,27,29)/t19-/m1/s1 |
InChI-Schlüssel |
KJXLOFYRZSSMJF-LJQANCHMSA-N |
Isomerische SMILES |
CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)N[C@H](CO)C4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)NC(CO)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


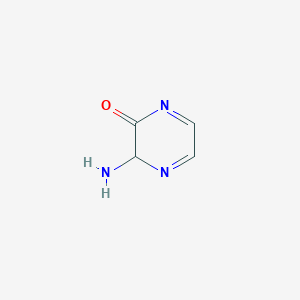

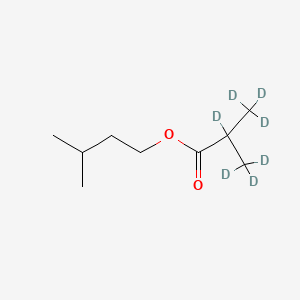
![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
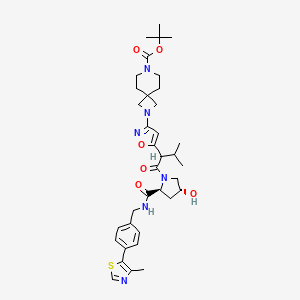

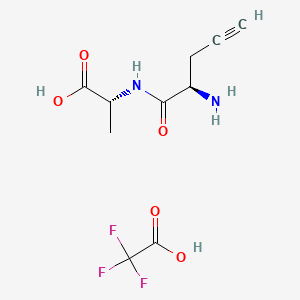
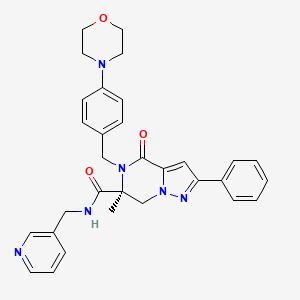
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12363991.png)
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)
